molecular formula C16H9BrCl2O2 B14245554 Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester CAS No. 301806-24-6

Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester

Cat. No.: B14245554
CAS No.: 301806-24-6
M. Wt: 384.0 g/mol
InChI Key: UCYHBXXHCQLRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester is a chemical compound with a complex structure that includes bromine, chlorine, and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester typically involves the esterification of acetic acid derivatives with 1,5-dichloro-9-anthracenol. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester: shares similarities with other anthracene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and anthracene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

301806-24-6

Molecular Formula

C16H9BrCl2O2

Molecular Weight

384.0 g/mol

IUPAC Name

(1,5-dichloroanthracen-9-yl) 2-bromoacetate

InChI

InChI=1S/C16H9BrCl2O2/c17-8-14(20)21-16-10-4-2-5-12(18)11(10)7-9-3-1-6-13(19)15(9)16/h1-7H,8H2

InChI Key

UCYHBXXHCQLRFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)OC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.